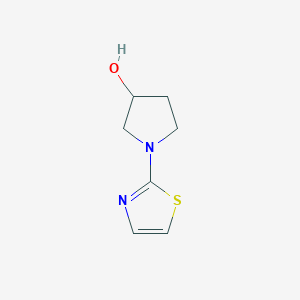

1-(Thiazol-2-yl)pyrrolidin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Thiazol-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures, such as thiazole-based pyrrolidinones, have been reported to exhibit anticonvulsant activity .

Mode of Action

It’s worth noting that thiazole-based compounds have been reported to interact with various biological targets, leading to different biological responses .

Result of Action

Related compounds have shown potential in the treatment of conditions like epilepsy .

生化分析

Biochemical Properties

1-(Thiazol-2-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known for its ability to participate in electron delocalization, which can affect enzyme catalysis and protein binding . Additionally, the pyrrolidine ring’s non-planarity allows for unique stereochemical interactions with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other cofactors, which can modulate enzyme activity . Additionally, the pyrrolidine ring’s flexibility enables it to fit into enzyme active sites, either inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For example, it has been shown to interact with enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

生物活性

1-(Thiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound characterized by the fusion of a thiazole ring with a pyrrolidine structure, featuring a hydroxyl group at the 3-position of the pyrrolidine. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of both thiazole and pyrrolidine moieties enhances the compound's reactivity and potential biological interactions. The hydroxyl group increases solubility, which may facilitate its interaction with biological targets. The compound's potential for nucleophilic substitutions and cycloadditions is significant due to the aromatic nature of the thiazole ring and the basicity of the pyrrolidine nitrogen.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations. For instance, compounds with similar thiazole structures have exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 400 µg/mL against different bacterial strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Gram-positive/negative |

| Compound A | 100 | E. faecalis |

| Compound B | 50 | C. albicans |

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole-integrated compounds, including derivatives of pyrrolidin-2-one. For example, an analogue similar to this compound demonstrated significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), with an effective dose (ED50) of 18.4 mg/kg . The structural attributes of such compounds, particularly the pyrrolidine ring's influence on activity, suggest that modifications can enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue A | 18.4 | 170.2 | 9.2 |

| Analogue B | TBD | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.

- Receptor Interaction : The structural features allow for binding to various receptors, potentially modulating signaling pathways involved in seizure activity and microbial resistance.

- Synergistic Effects : The combination of thiazole and pyrrolidine may produce synergistic effects that enhance bioactivity compared to individual components.

Case Studies

Several case studies have been conducted on related compounds that provide insights into the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against resistant strains of Staphylococcus aureus, revealing that certain modifications led to enhanced antibacterial activity compared to standard treatments .

- Anticonvulsant Research : Research on thiazole-pyrrolidine analogues demonstrated significant anticonvulsant properties in rodent models, suggesting that further exploration into structural modifications could yield new therapeutic agents for epilepsy .

科学研究应用

Anticancer Applications

Recent studies have identified derivatives of 1-(thiazol-2-yl)pyrrolidin-3-ol as promising candidates in cancer therapy. Specifically, compounds containing this scaffold have been developed as dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes, which play critical roles in cancer cell proliferation and survival.

Case Study: Dual Inhibitors

A study reported the synthesis of a series of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives that exhibited significant inhibitory activity against PI3Kα and HDAC6. One notable derivative, compound 21j, demonstrated an IC50 of 2.9 nM against PI3Kα and 26 nM against HDAC6. In vitro tests revealed that 21j inhibited the phosphorylation of Akt (Ser473) and induced the accumulation of acetylated α-tubulin, suggesting its potential to enhance the efficacy of cancer treatments while minimizing adverse effects associated with broader PI3K or HDAC inhibition .

Enzyme Inhibition

The thiazole ring in this compound contributes to its ability to act as an enzyme inhibitor. The structural features of thiazole derivatives have been extensively studied for their interactions with various biological targets.

Enzyme Targeting

Thiazole-based compounds have been linked to diverse biological activities, including anti-inflammatory and antimicrobial effects. Their ability to inhibit specific enzymes makes them valuable in drug design. For instance, thiazole derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammation pathways .

Drug Discovery and Development

The versatility of the thiazole scaffold allows for the generation of numerous derivatives with varied biological activities. Researchers are increasingly utilizing computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis to optimize these compounds for specific therapeutic targets.

Pharmacophore Modeling

Pharmacophore models based on thiazole derivatives have been employed to screen large chemical libraries for potential drug candidates. This approach has led to the identification of new inhibitors for various targets, including kinases involved in cancer signaling pathways .

Data Table: Summary of Applications

| Application Area | Compound Derivative | Target Enzyme/Pathway | IC50 Values (nM) | Notes |

|---|---|---|---|---|

| Anticancer | (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | PI3Kα/HDAC6 | 2.9 / 26 | High potency against L-363 cell line |

| Enzyme Inhibition | Various thiazole derivatives | Multiple enzymes | Varies | Significant anti-inflammatory properties |

| Drug Discovery | Thiazole-based compounds | Various targets | N/A | Utilized in pharmacophore modeling |

化学反应分析

Substitution Reactions

The thiazole ring and pyrrolidine nitrogen are primary sites for nucleophilic and electrophilic substitutions:

-

Nucleophilic Substitution :

The thiazole's sulfur atom and aromatic nitrogen participate in nucleophilic displacement reactions. For example, halogenation at the 4-position of the thiazole ring occurs using Cl2 or Br2 in acetic acid . Example : 1 Thiazol 2 yl pyrrolidin 3 ol+Br2AcOH4 Bromo 1 thiazol 2 yl pyrrolidin 3 ol -

Electrophilic Substitution :

The hydroxyl group on pyrrolidine undergoes alkylation or acylation. Reaction with ethyl chloroacetate in basic conditions yields ether derivatives.

Oxidation and Reduction

-

Oxidation :

The hydroxyl group is oxidized to a ketone using KMnO4 in acidic media : 1 Thiazol 2 yl pyrrolidin 3 olKMnO4,H+1 Thiazol 2 yl pyrrolidin 3 one -

Reduction :

Catalytic hydrogenation (H2/Pd C) reduces the thiazole ring to a thiazolidine derivative .

Cyclization Reactions

The compound participates in cycloaddition reactions to form fused heterocycles. For instance, reaction with acetylenedicarboxylate under reflux yields pyrrolo[2,1-b]thiazole derivatives :1 Thiazol 2 yl pyrrolidin 3 ol+AcetylenedicarboxylateΔPyrrolo 2 1 b thiazole 3 carboxylate

Condensation Reactions

Knoevenagel condensation with aromatic aldehydes forms α,β-unsaturated ketones, enhancing conjugation :1 Thiazol 2 yl pyrrolidin 3 ol+RCHOEtOH Piperidine E 5 Arylidene pyrrolidin 3 ol derivatives

Complexation with Metal Ions

The thiazole sulfur and hydroxyl oxygen act as ligands for transition metals. Coordination with Cu2+ or Fe3+ forms stable complexes, studied via UV-Vis and ESR spectroscopy .

Comparative Reaction Outcomes

Mechanistic Insights

- Substitution at Thiazole : The electron-deficient 2-position of thiazole facilitates nucleophilic attacks, while the 4/5-positions are electrophilic .

- Hydroxyl Group Reactivity : The secondary alcohol undergoes typical alcohol reactions (e.g., oxidation to ketones or esterification) .

Stability and Reaction Optimization

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKZPWIKHNPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。